molecular formula C6H4F4N2 B1409229 2-Amino-4-fluoro-3-(trifluoromethyl)pyridine CAS No. 1227581-71-6

2-Amino-4-fluoro-3-(trifluoromethyl)pyridine

Cat. No. B1409229
M. Wt: 180.1 g/mol
InChI Key: OHILRVODQFXBQA-UHFFFAOYSA-N
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Description

“2-Amino-4-fluoro-3-(trifluoromethyl)pyridine” is a chemical compound that contains a pyridine core with an amino group, a fluoro group, and a trifluoromethyl group attached to it . It is used as a reactant in the preparation of aminopyridines through amination reactions .


Synthesis Analysis

The synthesis of trifluoromethylpyridine (TFMP) derivatives, such as “2-Amino-4-fluoro-3-(trifluoromethyl)pyridine”, is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of “2-Amino-4-fluoro-3-(trifluoromethyl)pyridine” consists of a pyridine core with an amino group, a fluoro group, and a trifluoromethyl group attached to it . The presence of these groups bestows many of the distinctive physical–chemical properties observed with this class of compounds .


Chemical Reactions Analysis

“2-Amino-4-fluoro-3-(trifluoromethyl)pyridine” acts as a reactant in the preparation of aminopyridines through amination reactions . It is also used as a catalytic ligand for regioselective preparation of tetramethylbiphenyls through aerobic oxidative coupling of xylene catalyzed by palladium .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Amino-4-fluoro-3-(trifluoromethyl)pyridine” are characterized by the presence of a fluorine atom and a pyridine in their structure . These groups are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis Strategies

  • Synthesis of Poly-Substituted Pyridines : A study by Chen et al. (2010) presents a strategy for synthesizing poly-substituted 3-H, 3-F, and 3-trifluoromethyl pyridines, utilizing C-F bond breaking of an anionically activated fluoroalkyl group. This method yields high results under noble metal-free conditions and serves as a supplement to pyridine synthesis (Chen et al., 2010).

  • Selective Fluorination in Aqueous Solution : Zhou et al. (2018) describe the fluorination of 2-aminopyridines and pyridin-2(1 H)-ones under mild conditions, achieving high regioselectivities. This process activates the pyridine system by an amino or hydroxyl group at C2 (Zhou et al., 2018).

  • Development of Tripeptidomimetics : Research by Saitton et al. (2004) focused on synthesizing 2,3,4-substituted pyridine derivatives as scaffolds in the development of peptidomimetics. The study explores differentiating the reactivities of two halogen handles in the compound (Saitton et al., 2004).

Application in Medicinal Chemistry

  • Antimalarial Activity : A compound related to 2-Amino-4-fluoro-3-(trifluoromethyl)pyridine, JPC-3210, was selected as the lead compound for preclinical development for malaria treatment and prevention due to its superior in vitro antimalarial activity and lower cytotoxicity in mammalian cell lines (Chavchich et al., 2016).

Computational Studies and QSAR

  • Docking and QSAR Studies for Kinase Inhibitors : Docking and quantitative structure–activity relationship (QSAR) studies were performed on derivatives including 2-fluorophenylamine and pyridinylamine to study orientations and active conformations of c-Met kinase inhibitors. This research contributes to understanding molecular features that lead to high inhibitory activity (Caballero et al., 2011).

Chemical Synthesis and Catalysis

  • Synthesis of Oxazoline Ligands for Asymmetric Catalysis : A study by Wolińska et al. (2021) synthesized chiral pyridine-containing oxazoline derivatives with fluorine and perfluoromethyl groups. These compounds serve as chiral ligands in metal-catalyzed asymmetric reactions and were characterized by spectral and X-ray diffraction methods (Wolińska et al., 2021).

  • Modular Synthesis of Polysubstituted and Fused Pyridines : Research by Song et al. (2016) introduced a one-pot reaction sequence for the synthesis of di-, tri-, tetra-, and pentasubstituted pyridines as well as fused pyridines. This modular synthesis uses readily available materials and is performed under transition-metal catalyst-free conditions (Song et al., 2016).

Safety And Hazards

“2-Amino-4-fluoro-3-(trifluoromethyl)pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified for Acute oral toxicity, Skin Corrosion/Irritation, Serious Eye Damage/Eye Irritation, and Specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years . It is expected that many novel applications of TFMP will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F4N2/c7-3-1-2-12-5(11)4(3)6(8,9)10/h1-2H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHILRVODQFXBQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263754
Record name 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-4-fluoro-3-(trifluoromethyl)pyridine

CAS RN

1227581-71-6
Record name 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227581-71-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-3-(trifluoromethyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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